N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride
Overview
Description
“N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS number 120739-69-7 . It is also known as "N-methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H12N2.ClH.2H2O/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;;;/h2-6,8,12H,7H2,1H3;1H;2*1H2
. The molecular weight of the compound is 244.72 . Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. More research is needed to fully understand its reactivity .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal storage conditions .Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statements H302, H315, and H319 . The safety data sheet (SDS) for the compound can be found here.
Properties
IUPAC Name |
N-methyl-1-quinolin-3-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;/h2-6,8,12H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMFMRUCUMQNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670736 | |
Record name | N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-69-7 | |
Record name | N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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